2-Methylnonanoic acid

Description

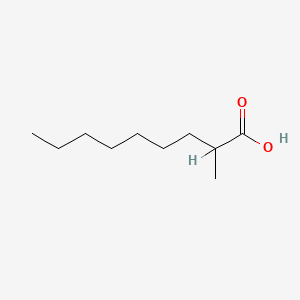

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylnonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-4-5-6-7-8-9(2)10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSYIGBGHPOWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884901 | |

| Record name | 2-Methylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24323-21-5 | |

| Record name | 2-Methylnonanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24323-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanoic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024323215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylnonan-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Biological Distribution of 2 Methylnonanoic Acid

Endogenous Presence and Biogenic Sources

2-Methylnonanoic acid has been identified in mammals, where it is involved in both excretory pathways and chemical signaling.

Branched-chain fatty acids can be metabolized and excreted in urine. europa.eu Methyl-substituted acids, for instance, may undergo oxidation in animals to form diacids that are detectable in urine. uclan.ac.uk The territorial marking fluid of the male Bengal tiger, which is a mixture of urine and lipid secretions, contains this compound. psu.edunih.gov This fluid separates into two layers, with the lower layer being primarily urine containing various proteins. capewools.co.za

The territorial marking fluid of the male Bengal tiger (Panthera tigris) contains a complex mixture of volatile organic compounds, including this compound. psu.edunih.gov This fluid consists of urine and a lipid component that likely serves as a controlled-release carrier for the volatile constituents. psu.edunih.gov Using gas chromatography and gas chromatography-mass spectrometry, researchers identified 98 volatile compounds in the marking fluid. psu.edunih.gov Among these were several chiral carboxylic acids, including this compound, which was found to be a racemate (a mixture of both enantiomers). psu.edunih.gov

Table 1: Volatile Carboxylic Acids in Bengal Tiger Marking Fluid

| Compound Name | Stereochemistry | Source |

| This compound | Racemate | psu.edunih.gov |

| 2-Methyldecanoic acid | Racemate | psu.edunih.gov |

| 2-Methylundecanoic acid | Racemate | psu.edunih.gov |

| 2-Ethylhexanoic acid | Racemate | psu.edunih.gov |

General Fatty Acid Metabolism Pathways and Branched-Chain Intermediates

The metabolism of this compound is rooted in the fundamental pathways of fatty acid biosynthesis and degradation. Branched-chain fatty acids (BCFAs) like this compound often originate from the metabolism of branched-chain amino acids (BCAAs) such as valine, leucine (B10760876), and isoleucine. foodb.ca The catabolism of these amino acids produces branched-chain acyl-CoA precursors. umich.edu For instance, the breakdown of isoleucine can lead to the formation of 2-methylbutyryl-CoA, which can then serve as a primer for fatty acid synthase, leading to the elongation and eventual synthesis of longer-chain BCFAs. wikipedia.org

In bacteria, the link between BCAA metabolism and BCFA synthesis is well-established, where branched-chain 2-keto acids are generated either from the transamination of dietary BCAAs or de novo from carbohydrates. wikipedia.org These keto acids are then converted to branched-chain acyl-CoAs, which are essential building blocks for BCFAs. wikipedia.org

Positional Isomerism and Metabolic Fate

The position of the methyl group on the fatty acid chain is a critical determinant of its metabolic fate, dictating the primary catabolic pathway it will enter.

Influence of Methyl Substituent Position on Catabolism (e.g., Beta-Oxidation vs. Omega-Oxidation)

The location of the methyl substituent significantly influences whether a fatty acid will be degraded via the common beta-oxidation pathway or an alternative route like omega-oxidation. Fatty acids with a methyl group at an even-numbered carbon, such as the C2 position in this compound, are generally substrates for beta-oxidation. inchem.orginchem.org However, the presence of this alpha-methyl group can pose a steric hindrance to the enzymes of beta-oxidation. inchem.org

In contrast, a methyl group at the C3 position is known to inhibit beta-oxidation, leading to a greater reliance on omega-oxidation. inchem.org For this compound, while it can undergo beta-oxidation, the alpha-substitution may slow the process, making omega-oxidation a competing and significant pathway. inchem.org Studies on similar alpha-methylated fatty acids have shown that they are indeed metabolized through beta-oxidation in the longer, unbranched portion of the chain. inchem.org Research on the closely related 2-methyloctanoic acid has demonstrated its oxidation in liver mitochondria to propionic acid and carbon dioxide, products consistent with beta-oxidation. nih.govresearchgate.net

Terminal Oxidation Pathways and Metabolite Formation

When beta-oxidation is impeded or in competition with other pathways, terminal oxidation, specifically omega-oxidation (ω-oxidation), becomes a more prominent route for metabolism. wikipedia.org This pathway involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid. wikipedia.orgmicrobenotes.com The process occurs primarily in the endoplasmic reticulum of liver and kidney cells and involves a series of enzymatic reactions initiated by a member of the cytochrome P450 family. wikipedia.orgmicrobenotes.com

The initial step is the hydroxylation of the omega-carbon, followed by successive oxidations to an aldehyde and then to a carboxylic acid. wikipedia.org This results in the formation of a dicarboxylic acid. For this compound, omega-oxidation would lead to the formation of 2-methyl-1,9-nonanedioic acid. These diacids can then undergo further degradation through beta-oxidation from the unsubstituted end. inchem.org It has been documented that methyl-substituted long-chain acids, including this compound, can be excreted in the urine unchanged or as diacid metabolites. inchem.org

Specific Metabolic Transformations and Associated Enzymes

The metabolism of this compound involves its conversion into various derivatives to facilitate its transport and breakdown, a process mediated by specific enzymes and transport proteins.

Acyl-CoA and Acylcarnitine Derivative Formation (e.g., 7-Methylnonanoyl-CoA, 7-Methylnonanoylcarnitine)

For fatty acids to be metabolized, they must first be activated to their acyl-CoA thioesters. This activation is a crucial step that prepares the fatty acid for transport into the mitochondria and for participation in beta-oxidation. While direct evidence for the formation of 2-methylnonanoyl-CoA is present in the scientific literature, its subsequent metabolic products are less clearly defined. nih.gov It is known that 2-methylnonanoyl-CoA can be a substrate for the mitochondrial enzyme acyl-CoA thioesterase 9 (ACOT9), which hydrolyzes the acyl-CoA back to the free fatty acid and coenzyme A. nih.gov

The formation of acylcarnitine derivatives is essential for the transport of fatty acids across the inner mitochondrial membrane. Although the direct synthesis of 2-methylnonanoylcarnitine from this compound is not extensively detailed in available research, the existence of related compounds like 7-methylnonanoylcarnitine has been noted in metabolomic studies. nih.gov The formation of such isomers could potentially arise from the metabolism of different branched-chain precursors or through alternative metabolic pathways.

Role of Transport Proteins in Cellular Uptake and Mitochondrial Translocation (e.g., FATP1, Carnitine/Acylcarnitine Carrier)

The entry of long-chain fatty acids into cells is facilitated by a family of fatty acid transport proteins (FATPs). mdpi.com FATP1, in particular, is an integral membrane protein that enhances the uptake of long-chain fatty acids and possesses acyl-CoA synthetase activity. nih.govnih.gov This dual function suggests that FATP1 is involved in both the transport and the immediate activation of fatty acids upon their entry into the cell. nih.gov FATP1 has a broad substrate specificity, and while its direct action on this compound is not explicitly detailed, it is plausible that it facilitates its cellular uptake. mdpi.comnih.gov

Once inside the cell and converted to its acyl-CoA derivative, the fatty acid must be transported into the mitochondria for beta-oxidation. This is accomplished by the carnitine shuttle system. mdpi.com The carnitine/acylcarnitine carrier (CAC), also known as SLC25A20, is a key component of this shuttle, responsible for transporting acylcarnitines across the inner mitochondrial membrane in exchange for free carnitine. nih.govvetmeduni.ac.atnih.gov The CAC transports acylcarnitines with varying chain lengths, and it is through this carrier that derivatives like 2-methylnonanoylcarnitine would enter the mitochondrial matrix to undergo beta-oxidation. nih.gov Interestingly, one study noted that the oxidation of 2-methyloctanoic acid was not stimulated by the addition of carnitine, suggesting that for some shorter branched-chain fatty acids, a carnitine-independent transport mechanism may also exist or that the rate-limiting step is not transport but rather the enzymatic degradation itself. nih.gov

Involvement of Carnitine O-Palmitoyltransferase in Acylcarnitine Synthesis

The transport of fatty acids into the mitochondria for β-oxidation is a critical step that requires the carnitine shuttle system. This system involves a series of enzymes, including carnitine O-palmitoyltransferase (CPT). The CPT system is composed of CPT1, located on the outer mitochondrial membrane, and CPT2, on the inner mitochondrial membrane. mdpi.com CPT1 converts long-chain acyl-CoAs into acylcarnitines, which are then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). mdpi.comnih.gov Once inside the mitochondrial matrix, CPT2 converts the acylcarnitines back to their acyl-CoA counterparts, making them available for β-oxidation. mdpi.comnih.gov

While CPT is primarily associated with long-chain fatty acids, its role in the metabolism of branched-chain fatty acids like this compound is an area of ongoing research. Studies on the substrate specificity of CPT2 have shown that it is most active with medium-chain (C8-C12) and long-chain (C14-C18) acyl-CoA esters. nih.gov The enzyme shows virtually no activity with short-chain and very long-chain acyl-CoAs or with intermediates of branched-chain amino acid oxidation. nih.gov This suggests that CPT2 can be involved in the intramitochondrial synthesis of acylcarnitines from accumulated medium and long-chain acyl-CoA metabolites, which is a key aspect of the acylcarnitine profiles seen in many mitochondrial fatty acid oxidation disorders. nih.govnih.gov The ability of CPT2 to handle 2-methylnonanoyl-CoA would determine its direct involvement in the transport and metabolism of this compound.

| Enzyme/Transporter | Location | Function in Acylcarnitine Metabolism |

| Carnitine O-Palmitoyltransferase I (CPT1) | Outer Mitochondrial Membrane | Converts acyl-CoAs to acylcarnitines. mdpi.com |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports acylcarnitines into the mitochondrial matrix. mdpi.comnih.gov |

| Carnitine O-Palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane | Converts acylcarnitines back to acyl-CoAs within the matrix. mdpi.comnih.gov |

Integration into the Mitochondrial Beta-Oxidation Pathway

Once inside the mitochondria, fatty acids undergo β-oxidation, a cyclical process that shortens the acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. wikipedia.orgreactome.org The β-oxidation of straight-chain fatty acids is a well-understood process involving four key enzymatic steps: dehydrogenation, hydration, oxidation, and thiolysis. nih.govreactome.org

However, the presence of a methyl group on the α-carbon (carbon 2) of this compound presents a challenge for the standard β-oxidation pathway. The initial dehydrogenation step, typically catalyzed by an acyl-CoA dehydrogenase, is hindered by this substitution. Consequently, alternative metabolic routes are necessary. For α-substituted acids like this compound, metabolism can proceed via β-oxidation in the longer unbranched portion of the chain, followed by cleavage. inchem.org For instance, 2-methylvaleric acid undergoes β-oxidation to yield two propionyl-CoA fragments. inchem.org While the specific enzymes involved in the complete oxidation of this compound are not fully elucidated, it is understood that branched-chain carboxylic acids can be substrates for enzymes in both amino acid and fatty acid pathways. inchem.org

Linkages to Branched-Chain Amino Acid Metabolism and Intermediates

The metabolism of branched-chain fatty acids is closely linked to the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. inchem.orgnih.gov The initial steps in the breakdown of BCAAs involve transamination to form branched-chain α-keto acids (BCKAs), followed by oxidative decarboxylation. nih.govresearchgate.net These pathways generate intermediates that can serve as primers for the synthesis of branched-chain fatty acids. nih.gov

For example, isobutyryl-CoA, an intermediate in the metabolism of valine, can be a precursor for the biosynthesis of certain branched-chain fatty acids. google.com Similarly, intermediates from leucine and isoleucine metabolism can contribute to the pool of branched-chain acyl-CoAs. nih.gov The biosynthesis of some branched-chain fatty acids utilizes these BCAA-derived primers in elongation reactions that are similar to those in fatty acid synthesis. nih.gov

Biotransformation and Derivation from Parent Compounds (e.g., as a Degradation By-product of Dihydrocapsaicin)

This compound can be formed as a metabolic by-product of larger parent compounds. A notable example is its derivation from the degradation of dihydrocapsaicin (B196133), one of the pungent compounds found in chili peppers. nih.govnih.gov In vivo studies in rats have shown that dihydrocapsaicin is metabolized into vanillylamine (B75263) and 8-methylnonanoic acid. nih.gov Further enzymatic hydrolysis of capsaicinoids, including capsaicin (B1668287) and dihydrocapsaicin, can yield 8-methyl-6-trans-nonenoic acid and 8-methylnonanoic acid. jst.go.jp It is important to note that the search results refer to 8-methylnonanoic acid as the degradation product of dihydrocapsaicin, not this compound. nih.govnih.govjst.go.jp However, the biotransformation of capsaicinoids demonstrates a clear pathway for the formation of branched-chain nonanoic acids.

The following table summarizes the relationship between dihydrocapsaicin and its degradation product, 8-methylnonanoic acid.

| Parent Compound | Degradation Product | Significance |

| Dihydrocapsaicin | 8-Methylnonanoic acid | Demonstrates a metabolic pathway for the formation of branched-chain nonanoic acids from capsaicinoids. nih.govnih.gov |

Synthesis and Manufacturing

The synthesis of 2-Methylnonanoic acid can be achieved through various organic chemistry routes. A common laboratory-scale approach involves the alkylation of a derivative of a shorter-chain carboxylic acid. For example, octanoic acid can be converted to its dianion using a strong base like lithium diisopropylamide (LDA) and then alkylated with methyl iodide to introduce the methyl group at the alpha-position. tandfonline.com Another method involves the oxidation of the corresponding alcohol, 2-methyloctanol. prepchem.com For instance, (-)-2-methyloctanol can be oxidized using potassium permanganate (B83412) in the presence of sulfuric acid to yield (+)-2-methyloctanoic acid. prepchem.com The synthesis of enantiomerically pure forms often requires asymmetric synthesis techniques or the resolution of a racemic mixture. tandfonline.com One such resolution method involves forming diastereomeric amides with a chiral amine, such as (R)- or (S)-α-phenylethylamine, which can then be separated by crystallization, followed by hydrolysis to obtain the desired enantiomer of the acid. tandfonline.com

Synthetic Methodologies and Chemical Derivatization of 2 Methylnonanoic Acid

Established Synthetic Routes for Methyl-Branched Fatty Acids

The synthesis of methyl-branched fatty acids like 2-methylnonanoic acid can be achieved through various established organic chemistry routes. A common strategy involves the alkylation of a dianion derived from a carboxylic acid. For instance, octanoic acid can be converted to its dianion using a strong base like lithium diisopropylamide (LDA) and then alkylated with methyl iodide to yield 2-methyloctanoic acid. tandfonline.com This fundamental approach can be adapted to produce this compound by starting with nonanoic acid.

Another established method involves the use of organometallic reagents. For example, the cross-coupling of ethyl 6-bromohexanoate (B1238239) with isobutylmagnesium bromide, catalyzed by a copper salt, followed by hydrolysis, is a viable route for synthesizing branched-chain fatty acids. oup.com While this specific example leads to 8-methylnonanoic acid, the principle of copper-catalyzed cross-coupling is a versatile tool in the synthesis of various branched fatty acids.

Furthermore, multi-step sequences starting from readily available materials have been developed for the gram-scale synthesis of iso-fatty acids. beilstein-journals.org These methods often involve the construction of the characteristic branched structure through reactions such as Grignard additions to esters or lactones, followed by selective reductions and oxidative cleavages. beilstein-journals.org

| Starting Material | Key Reagents | Product | Reference |

| Octanoic acid | Lithium diisopropylamide (LDA), Methyl iodide | 2-Methyloctanoic acid | tandfonline.com |

| Ethyl 6-bromohexanoate | Isobutylmagnesium bromide, Copper catalyst | 8-Methylnonanoic acid | oup.com |

| Methyl undec-10-enoate | Methylmagnesium bromide, Triethylsilane, BF₃·Et₂O, KMnO₄ | iso-C₁₂ fatty acid | beilstein-journals.org |

Asymmetric Synthesis and Enantioselective Production

The presence of a chiral center at the second carbon atom of this compound necessitates the development of asymmetric synthetic methods to produce enantiomerically pure forms.

A prevalent strategy for achieving chiral control is through the use of chiral auxiliaries. For instance, a chiral amine, such as (R)- or (S)-α-phenylethylamine, can be used to form diastereomeric amides with racemic 2-methyloctanoic acid. tandfonline.com These diastereomers can then be separated by recrystallization, and subsequent hydrolysis yields the enantiomerically pure (R)- or (S)-2-methyloctanoic acid. tandfonline.com This method can be applied to the synthesis of enantiopure this compound.

Another approach involves the alkylation of chiral amide anions. sciengine.comresearchgate.net For example, a chiral prolinol amide can be deprotonated to form a dianion, which is then alkylated. researchgate.net This process often results in a high diastereomeric excess, and after hydrolysis, yields the chiral acid with high enantiomeric purity. researchgate.net

The use of chiral organolithium reagents also offers a pathway to asymmetric synthesis. The lithiation of a chiral starting material, such as (–)-2-iodooctane, followed by trapping with carbon dioxide, can produce a nonracemic carboxylic acid, although some racemization may occur. rsc.org The configurational stability of these chiral organolithium species is crucial for achieving high enantioselectivity. rsc.org

| Chiral Control Strategy | Key Features | Example Application | Reference |

| Chiral Auxiliaries | Formation and separation of diastereomers | Resolution of 2-methyloctanoic acid using (R)- or (S)-α-phenylethylamine | tandfonline.com |

| Chiral Amide Anions | Alkylation of a dianion derived from a chiral amide | Synthesis of chiral 2-alkylalkanoic acids using a prolinol amide | researchgate.net |

| Chiral Organolithium Reagents | Generation of configurationally stable chiral nucleophiles | Asymmetric synthesis of (–)-2-methyloctanoic acid from (–)-2-iodooctane | rsc.org |

Catalytic Approaches in Synthesis

Catalytic methods, particularly those involving transition metals, play a significant role in the efficient synthesis of branched-chain fatty acids.

Copper-catalyzed cross-coupling reactions are effective for forming carbon-carbon bonds. oup.com In the synthesis of branched-chain fatty acids, an organomagnesium reagent (Grignard reagent) can be coupled with a bromo-ester in the presence of a copper catalyst, such as copper bromide (CuBr). oup.com The use of a co-solvent like N-methyl-2-pyrrolidone (NMP) can enhance the efficiency of the organocopper reagent generation. oup.com This methodology provides a practical route for the large-scale synthesis of specific branched-chain fatty acids. oup.com

Biocatalytic and Enzymatic Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis and derivatization of chiral molecules like this compound.

Lipases are enzymes that can catalyze the esterification of carboxylic acids. This process is particularly useful for the kinetic resolution of racemic mixtures. In the case of 2-methylalkanoic acids, lipases such as Candida rugosa lipase (B570770) have been shown to exhibit enantioselectivity, preferentially esterifying one enantiomer over the other. researchgate.netdiva-portal.org For instance, in the esterification of racemic 2-methyloctanoic acid, the (S)-enantiomer often reacts faster. nih.gov The choice of alcohol and the control of water activity in the reaction medium are critical factors that can influence the reaction rate and the enantiomeric excess of the product. researchgate.netjmb.or.kr

Directed evolution of lipases has been employed to enhance their enantioselectivity. nih.govsci-hub.se Through successive rounds of mutagenesis, the enantioselectivity of a lipase from Pseudomonas aeruginosa for the hydrolysis of a 2-methyldecanoic acid ester was significantly increased. nih.govsci-hub.se This highlights the potential of protein engineering to develop highly efficient biocatalysts for the production of enantiomerically pure this compound and its derivatives. nih.gov

| Enzyme | Reaction Type | Substrate | Key Findings | Reference |

| Candida rugosa lipase | Esterification (Kinetic Resolution) | Racemic 2-methylalkanoic acids | High enantioselectivity for (S)-enantiomer; influenced by alcohol and water activity. | researchgate.netdiva-portal.org |

| Pseudomonas aeruginosa lipase | Hydrolysis (Kinetic Resolution) | 2-Methyldecanoic acid p-nitrophenyl ester | Wild-type has low enantioselectivity, which was significantly increased through directed evolution. | nih.govsci-hub.se |

Synthesis of Biologically Relevant Derivatives

The chemical structure of this compound allows for its use as a building block in the synthesis of various biologically relevant molecules. Through derivatization of its carboxylic acid group, it can be converted into esters or incorporated into larger, more complex molecular architectures.

Esters of this compound (e.g., Methyl Nonanoate)

The formation of esters from carboxylic acids is a fundamental transformation in organic synthesis. While specific examples for this compound are specialized, the general principles can be illustrated by the synthesis of a similar straight-chain ester, methyl nonanoate (B1231133) (also known as methyl pelargonate). chemicalbook.com This compound is valued in the flavor and fragrance industry for its wine and coconut-like odor. chemicalbook.com

One common laboratory and industrial method for synthesizing fatty acid methyl esters is Fischer esterification. This process involves reacting the corresponding carboxylic acid (in this case, nonanoic acid as an analogue) with an alcohol, such as methanol (B129727), in the presence of an acid catalyst. chemicalbook.com Strong acids like concentrated sulfuric acid are often employed. chemicalbook.com The reaction is typically heated to reflux to increase the rate of reaction. chemicalbook.comresearchgate.net To drive the equilibrium towards the product, an excess of the alcohol reactant is often used. researchgate.netacs.org

Another synthetic approach is the hydroalkoxycarbonylation of an alkene. For instance, methyl nonanoate can be synthesized from 1-octene (B94956). In a documented procedure, 1-octene is reacted with methyl formate (B1220265) and methanol in an autoclave at elevated temperature and pressure, using a palladium-based catalyst system. chemicalbook.com This method can produce high yields of the linear ester, though branched isomers are also formed as byproducts. chemicalbook.com

The synthesis of methyl nonanoate can be catalyzed by various heterogeneous catalysts as well, such as cation exchange resins (e.g., Dowex 50Wx2, Amberlyst 15). acs.org The reaction kinetics show that conversion increases with higher temperatures and an excess of methanol. acs.org

Below is a table summarizing a typical laboratory esterification of nonanoic acid with methanol.

| Parameter | Description |

| Reactants | Nonanoic acid, Methanol |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |

| Conditions | Heating under reflux |

| Purpose | To produce Methyl Nonanoate and water |

| Byproduct | Water |

This table illustrates a general Fischer esterification reaction, analogous to how an ester of this compound would be synthesized.

Incorporation into Complex Biomolecules (e.g., Short Fatty Acid Tail Polymyxin (B74138) Derivatives)

Polymyxins are a class of polypeptide antibiotics effective against Gram-negative bacteria. ub.edunih.gov Their structure includes a cyclic peptide core and a fatty acyl tail, which is crucial for their antimicrobial activity. nih.govacs.org However, the inherent toxicity of polymyxins, particularly nephrotoxicity, has prompted research into creating synthetic derivatives with improved therapeutic profiles. acs.orgacs.org One major strategy involves modifying the exocyclic part of the polymyxin scaffold, including the fatty acid tail. acs.orgresearchgate.net

The native fatty acid can be enzymatically cleaved to produce polymyxin nonapeptide (PMBN), which lacks the original acyl chain and is significantly less toxic. acs.orgnih.gov This PMBN core can then be re-acylated with various synthetic fatty acids to generate novel polymyxin analogues. This semisynthetic approach allows for the introduction of short or modified fatty acid tails, including branched-chain acids related to this compound, to modulate the bioactivity and toxicity of the parent antibiotic. acs.orgsemanticscholar.org

| Step | Description | Purpose |

| 1. Cleavage | Enzymatic removal of the native fatty acyl-Dab¹ segment from Polymyxin B using an enzyme like ficin. acs.orgnih.gov | To generate Polymyxin B Nonapeptide (PMBN), the core scaffold for modification. nih.gov |

| 2. Protection | Selective protection of the reactive amine groups on the PMBN core (e.g., using Boc-ON). nih.gov | To ensure that the subsequent acylation occurs only at the desired N-terminal position. |

| 3. Acylation | Coupling of a new fatty acid (e.g., a derivative of this compound) to the N-terminus of the protected PMBN. researchgate.net | To introduce a novel, short, or branched fatty acid tail. |

| 4. Deprotection | Removal of the protecting groups from the peptide. researchgate.net | To yield the final, active polymyxin derivative. |

This table outlines the key stages in the semisynthetic production of short fatty acid tail polymyxin derivatives.

Synthesis of Capsaicinoid-like Substances Utilizing 8-Methylnonanoic Acid as a Precursor

While the focus of this article is this compound, its isomer, 8-methylnonanoic acid , is a crucial and immediate precursor in the biosynthesis and chemical synthesis of capsaicinoids and related non-pungent compounds known as capsinoids. caymanchem.combiomol.combertin-bioreagent.com Capsaicinoids, such as dihydrocapsaicin (B196133), are the compounds responsible for the pungency of chili peppers. googleapis.comresearchgate.net Dihydrocapsaicin is the N-vanillylamide of 8-methylnonanoic acid. researchgate.net

A significant area of research has been the large-scale production of dihydrocapsiate, a non-pungent capsaicinoid-like substance with similar physiological properties to capsaicin (B1668287) but without the intense spiciness. tandfonline.comoup.com This compound is an ester of vanillyl alcohol and 8-methylnonanoic acid. tandfonline.comoup.com

One efficient method for its synthesis is a lipase-catalyzed chemoselective esterification. tandfonline.comoup.com In this process, 8-methylnonanoic acid is reacted with vanillyl alcohol in the presence of a lipase enzyme. The reaction is performed under reduced pressure to remove the water formed during esterification, driving the reaction to completion without the need for organic solvents. tandfonline.comoup.com This enzymatic approach is highly selective, targeting the primary hydroxyl group of vanillyl alcohol while leaving the phenolic hydroxyl group untouched. tandfonline.comoup.com

Chemical synthesis routes have also been developed. An artificial synthesis of dihydrocapsaicin involves reacting 8-methylnonanoic acid with 4-hydroxy-3-methoxy-benzylamine hydrochloride. google.com In this method, the carboxylic acid is first activated, for example by converting it to an acyl chloride using thionyl chloride, before it is reacted with the vanillylamine (B75263) derivative to form the final amide bond. google.com

| Parameter | Value / Condition | Source |

| Product | Dihydrocapsiate | tandfonline.com, oup.com |

| Precursors | 8-Methylnonanoic acid, Vanillyl alcohol | tandfonline.com, oup.com |

| Catalyst | Lipase | tandfonline.com, oup.com |

| Temperature | 50 °C | tandfonline.com, oup.com |

| Pressure | Reduced pressure (to remove water) | tandfonline.com, oup.com |

| Key Feature | Chemoselective esterification without organic solvents. | tandfonline.com, oup.com |

This table summarizes the key parameters for the lipase-catalyzed synthesis of the capsaicinoid-like substance, dihydrocapsiate, from 8-methylnonanoic acid.

Advanced Analytical Methodologies for 2 Methylnonanoic Acid and Its Metabolites

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of 2-methylnonanoic acid, providing the necessary separation from complex mixtures and enabling precise identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. unipi.it For qualitative analysis, the mass spectrometer provides critical information. The mass ion detected can represent the molecular weight of the analyte, and the resulting fragmentation pattern serves as a molecular fingerprint, aiding in structural elucidation. libretexts.org

Quantitative analysis in GC-MS relies on the principle that the peak area or height in the chromatogram is proportional to the amount of the analyte injected. libretexts.org To enhance volatility and improve chromatographic peak shape, fatty acids like this compound are often derivatized before analysis. A common method is methylation to form fatty acid methyl esters (FAMEs). wur.nllu.se For instance, lipids can be dissolved in hexane, and a solution of potassium hydroxide (B78521) in methanol (B129727) is added to facilitate the methylation process. wur.nl

The GC-MS system is operated under specific conditions to achieve optimal separation. A typical setup might involve a fused silica (B1680970) capillary column, such as one with a 5% diphenyl-95% dimethylpolysiloxane stationary phase. unipi.it The analysis can be performed in splitless mode to maximize the transfer of the analyte to the column, which is particularly useful for trace analysis. unipi.it The mass spectrometer can be operated in both full scan mode for qualitative identification and selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. unipi.itmetbio.net

Table 1: Typical GC-MS Parameters for Fatty Acid Analysis

| Parameter | Typical Setting | Reference |

| Injection Mode | Splitless | unipi.it |

| Injector Temperature | 280 °C | unipi.it |

| Column Type | Fused silica capillary (e.g., HP-5MS) | unipi.it |

| Oven Program | Initial temp 80°C, ramp 20°C/min to 280°C, hold 10 min | unipi.it |

| Carrier Gas | Helium | metbio.net |

| Ionization Mode | Electron Impact (EI, 70 eV) | unipi.it |

| Acquisition Mode | Full Scan (m/z 50-700) and/or SIM | unipi.it |

Enantioselective Gas Chromatography for Chiral Analysis and Racemate Characterization

This compound is a chiral compound due to the methyl branch at the second carbon. nih.gov The separation of its enantiomers, (R)- and (S)-2-methylnonanoic acid, is crucial as they can exhibit different biological activities and sensory properties. nih.govgcms.cz Enantioselective gas chromatography is the primary method for this chiral analysis. researchgate.net

This technique typically employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.netgcms.cz Modified cyclodextrins are common CSPs used for this purpose. gcms.cz For instance, columns like γ-DEX 120 have been successfully used for the direct enantioseparation of underivatized 4-methyloctanoic acid, a compound structurally similar to this compound. gcms.cz The elution order of the enantiomers can be investigated on different chiral columns to optimize the separation. nih.gov

An alternative to direct separation on a CSP is the indirect method, which involves derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. researchgate.netsci-hub.se These diastereomers have different physical properties and can be separated on a standard achiral GC column. sci-hub.se However, direct methods using CSPs are often preferred for their simplicity. sci-hub.se The enantiomeric purity of a sample can be determined by comparing the peak areas of the separated enantiomers. sci-hub.se

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Fast Liquid Chromatography-Triple Time-of-Flight Mass Spectrometry (UFLC-Triple TOF-MS/MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) and its advanced variations are powerful tools for analyzing branched-chain fatty acids like this compound, especially in complex biological matrices. nih.govnih.gov LC-MS is particularly advantageous for compounds that are not easily volatilized or are thermally labile. shimadzu.com

In recent years, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry has gained prominence for its ability to distinguish between different isomers of branched-chain fatty acids. nih.gov A study investigating various UHPLC columns found that certain columns, like the Acquity UPLC CSH C18, showed excellent selectivity for BCFA isomers, including those with methyl branches at different positions (e.g., 2-Me, 3-Me). nih.gov This allows for untargeted, isomer-selective profiling of BCFAs without the need for pre-column derivatization. nih.gov

Ultra-Fast Liquid Chromatography-Triple Time-of-Flight Mass Spectrometry (UFLC-Triple TOF-MS/MS) is another high-end technique used for the comprehensive analysis of metabolites in complex systems. mdpi.com This method combines the high separation speed of UFLC with the high resolution and mass accuracy of a Triple TOF mass spectrometer. mdpi.com In one study, UFLC-Triple TOF-MS/MS was used to identify the chemical constituents in a plant extract, including 3-methylnonanoic acid, by analyzing its MS2 spectra and fragmentation pathways. mdpi.com The high sensitivity and resolution of this technique allow for the detection and identification of minor components in intricate mixtures. nih.govnih.gov

Table 2: Comparison of LC-MS Platforms for Fatty Acid Analysis

| Platform | Key Features | Application for this compound | Reference |

| UHPLC-ESI-MS/MS | High isomer selectivity, no derivatization needed. | Profiling of BCFA isomers in bacterial and human samples. | nih.gov |

| UFLC-Triple TOF-MS/MS | High separation speed, high mass accuracy, detailed fragmentation data. | Qualitative identification of metabolites, including related methylnonanoic acid isomers, in complex plant extracts. | mdpi.com |

| LC-MS/MS (TMAE esters) | Positive electrospray ionization, multiple reaction monitoring (MRM). | Quantification of BCFAs in plasma/serum for diagnosing certain disorders. | nih.gov |

Sample Preparation and Extraction Protocols for Biological Matrices

Effective sample preparation is a critical prerequisite for the successful analysis of this compound, as it serves to isolate the analyte from interfering matrix components and concentrate it to detectable levels.

Solid-Phase Microextraction (SPME)

Solid-phase microextraction (SPME) is a simple, rapid, and solvent-free sample preparation technique. mdpi.com It is based on the partitioning of analytes between a sample matrix and a stationary phase coated onto a fused-silica fiber. mdpi.com The fiber can be exposed to the headspace above a liquid or solid sample (HS-SPME) or directly immersed in a liquid sample (DI-SPME). researchgate.net After extraction, the analytes are thermally desorbed from the fiber directly into the injector of a gas chromatograph. mdpi.com

The choice of fiber coating is crucial for efficient extraction. mdpi.com Coatings like polydimethylsiloxane (B3030410) (PDMS) are suitable for nonpolar compounds, while others, such as Carboxen/PDMS, are used for a broader range of volatiles. researchgate.netmdpi.com SPME has been successfully applied to the analysis of free fatty acids in various food matrices, such as cheese. researchgate.netsuperchroma.com.tw For instance, a Carbowax/divinylbenzene fiber was used for the headspace SPME of free fatty acids in Parmesan cheese. superchroma.com.tw The extraction efficiency can be influenced by factors like extraction time and temperature. superchroma.com.tw

Stir Bar Sorptive Extraction (SBSE)

Stir Bar Sorptive Extraction (SBSE) is a similar sorptive extraction technique that offers significantly higher sensitivity than SPME, often by a factor of up to 1000. elementlabsolutions.com This increased sensitivity is due to the much larger volume of the sorptive phase, which is coated onto a magnetic stir bar (known as a Twister). elementlabsolutions.comcsic.es The stir bar is introduced into a liquid sample, and while stirring, it extracts and concentrates organic compounds. elementlabsolutions.com

Like SPME, the most common coating for SBSE is polydimethylsiloxane (PDMS), which is effective for apolar compounds. elementlabsolutions.comgcms.cz For ionizable compounds like this compound, the extraction efficiency is highly dependent on the pH of the sample solution, as only the neutral (protonated) form of the acid can be effectively extracted into the nonpolar PDMS phase. gcms.cz Therefore, adjusting the sample pH to be well below the pKa of the acid is a key strategy to enhance extraction efficiency. gcms.cz After extraction, the analytes are typically recovered via thermal desorption for GC analysis, although liquid desorption for LC analysis is also possible. elementlabsolutions.comchromatographyonline.com

Derivatization Strategies for Enhanced Analysis (e.g., Pentafluorobenzyl Bromide for SCFAs)

Direct analysis of short-chain fatty acids (SCFAs), including branched-chain variants like this compound, by gas chromatography (GC) is challenging due to their high polarity and low volatility, which can result in poor peak shape and low sensitivity. colostate.edu To overcome these issues, derivatization is a critical pre-analytical step that converts the acids into less polar and more volatile esters. colostate.edulu.se

One of the most effective and widely used derivatization reagents for SCFAs is pentafluorobenzyl bromide (PFBBr). nih.govsigmaaldrich.com This reagent converts carboxylic acids into their corresponding pentafluorobenzyl esters. sigmaaldrich.comnih.gov These derivatives are highly responsive to electron capture detection (ECD) and are well-suited for analysis by GC-MS, particularly using negative chemical ionization (NCI), which can provide high sensitivity. nih.gov The PFBBr derivatization process has been optimized for various SCFAs, providing a robust framework applicable to this compound. nih.govnih.gov Key optimized parameters include:

Reaction Time and Temperature: Optimal derivatization is typically achieved by heating the reaction mixture. For a range of straight and branched-chain SCFAs, a reaction time of 90 minutes at 60°C has been shown to be effective. nih.govnih.gov

pH: The reaction efficiency is pH-dependent, with a neutral pH of 7 being optimal for the derivatization of SCFAs with PFBBr. nih.govnih.gov

Solvent System: A common solvent system involves a mixture of acetone (B3395972) and water. A ratio of 2:1 (v/v) for acetone to water has been identified as ideal for the reaction. nih.govnih.gov

While PFBBr is a popular choice, other derivatization strategies exist, such as using benzyl (B1604629) chloroformate (BCF) or boron trifluoride-methanol (BF₃-MeOH), which forms fatty acid methyl esters (FAMEs). bevital.nomdpi.com However, PFBBr remains a preferred reagent for achieving low detection limits for SCFAs in complex biological matrices. nih.gov

Validation of Analytical Methods in Research Applications

For any analytical method to be considered reliable for research applications, it must undergo rigorous validation. This process establishes the performance characteristics of the method, ensuring that the data generated is accurate, precise, and reproducible. mdpi.com Key validation parameters include linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). creative-proteomics.com

Assessment of Linearity, Accuracy, Precision, Limits of Detection (LOD), and Limits of Quantification (LOQ)

The validation of analytical methods for SCFAs, which would include this compound, demonstrates the reliability of these techniques for quantitative analysis in research settings.

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte. creative-proteomics.com For SCFA analysis, linearity is typically demonstrated by a high correlation coefficient (R²) for the calibration curve, which is constructed by plotting the instrument response against known concentrations of the analyte standards. mdpi.com Methods for SCFA analysis consistently show excellent linearity, with R² values often exceeding 0.99. mdpi.comnih.govnih.govresearchgate.net

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often expressed as a percentage of recovery or relative error (RE%). nih.govresearchgate.net Precision measures the degree of agreement among a series of individual measurements under the same conditions and is typically expressed as the relative standard deviation (%RSD). nih.govresearchgate.net For SCFA analysis, intra-day (within a day) and inter-day (between days) precision are evaluated. Validated methods report intra-day precision with %RSD values typically below 13% and inter-day precision below 20%. bevital.nonih.govresearchgate.net Accuracy is generally found to be within the range of 80% to 120%. researchgate.netnih.govresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. creative-proteomics.com These values are critical for determining the sensitivity of a method. For SCFA analysis using GC-MS and LC-MS/MS, LODs can range from the low micromolar (µM) to nanomolar (nM) level, depending on the specific compound and the method used. nih.govmdpi.comnih.gov For instance, a GC-MS method using PFBBr derivatization reported detection limits between 0.244 and 0.977 µM for various SCFAs. nih.gov Another GC-FID method reported LODs ranging from 0.02 to 0.23 µg/mL. nih.gov

The table below summarizes typical validation parameters reported for SCFA analysis methods, which are applicable for the analysis of this compound.

| Parameter | Typical Performance Metric | Reference |

| Linearity (R²) | > 0.99 | mdpi.comnih.govnih.gov |

| Accuracy (% Recovery / RE%) | 80% - 120% | researchgate.netnih.govresearchgate.net |

| Precision (% RSD) | Intra-day: < 15% Inter-day: < 20% | bevital.nonih.govresearchgate.net |

| Limit of Detection (LOD) | 0.02 - 0.23 µg/mL (GC-FID) 0.244 - 0.977 µM (GC-MS) ~0.001 mM (LC-MS/MS) | nih.govmdpi.comnih.gov |

| Limit of Quantification (LOQ) | 0.08 - 0.78 µg/mL (GC-FID) ~12 - 28 µM (GC-MS) | nih.govnih.gov |

Evaluation of Extraction Recoveries and Matrix Effects in Biospecimens

Analyzing this compound in biological samples (biospecimens) such as plasma, serum, and feces presents additional challenges due to the complexity of the sample matrix. nih.govnih.gov It is essential to evaluate the efficiency of the extraction process and the influence of the matrix on the analytical signal.

Extraction Recovery: This parameter measures the efficiency of the extraction procedure in recovering the analyte from the sample matrix. It is determined by comparing the analytical response of an analyte in a sample that has been spiked before extraction to the response of a sample spiked after extraction. nih.gov Various extraction techniques, such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE), are employed. ut.ee For SCFAs, LLE with solvents like methyl tert-butyl ether (MTBE) is common. nih.govbohrium.com Recovery rates for SCFAs from biospecimens can vary but are often within an acceptable range. For example, one study reported recovery rates for eight different SCFAs from mouse feces ranging from 55.7% to 97.9%. nih.gov Another method validation showed extraction recoveries for a range of fatty acids between 90.80% and 111.7%. researchgate.net

Matrix Effects: The matrix effect refers to the alteration (suppression or enhancement) of the analyte's ionization efficiency in the mass spectrometer due to co-eluting compounds from the sample matrix. ut.eecore.ac.uk This can lead to inaccurate quantification. nih.gov The effect is typically evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of a pure standard solution at the same concentration. core.ac.uk Matrix effects are a significant consideration in LC-MS/MS analysis. nih.govut.ee For GC-MS analysis of SCFAs, matrix effects have been evaluated in various biospecimens, including plasma, feces, and tissues, with some methods demonstrating that these effects can be minimized or corrected for, ensuring accurate quantification. nih.gov The use of isotopically labeled internal standards that co-elute with the analyte is a common and effective strategy to compensate for both extraction losses and matrix effects. nih.govresearchgate.net

The following table presents data on extraction recovery and matrix effects from studies on SCFA analysis in biological matrices.

| Parameter | Matrix | Finding | Reference |

| Extraction Recovery | Mouse Feces | 55.7% - 97.9% for eight SCFAs | nih.gov |

| Fecal & Plasma | 73% - 88% (fecal), 83% - 134% (plasma) | researchgate.net | |

| Various | 90.80% - 111.7% | researchgate.net | |

| Plasma, Feces, Tissues | Good recovery rates (95% - 117%) | nih.gov | |

| Matrix Effect | Plasma, Feces, Tissues | Matrix effects were ruled out in these matrices | nih.gov |

| Various | Internal standard-normalized matrix effects: 74.43% - 116.9% | researchgate.net | |

| Various Feed | Signal suppression is a main source of deviation | nih.gov |

Biological Activities and Mechanistic Investigations of 2 Methylnonanoic Acid

Antimicrobial Efficacy and Mechanisms

2-Methylnonanoic acid, a methyl-branched derivative of nonanoic acid, has been a subject of scientific investigation for its antimicrobial properties. Research into its efficacy has revealed a spectrum of activity against various microorganisms, including bacteria and fungi. Studies involving multiple isomers of methyl-branched nonanoic acid (MNA) have helped to delineate the specific activities of the 2-MNA isomer.

In comparative studies of methyl-branched nonanoic acid derivatives, this compound has demonstrated varied inhibitory effects against Gram-positive bacteria. nih.gov The antimicrobial activities of seven different MNA derivatives were assessed against a panel of microbes, including Bacillus subtilis, Sarcina lutea, and Mycobacterium smegmatis. nih.gov While all tested compounds showed some level of activity, the effects were not uniform across the bacterial species. Notably, this compound (2-MNA) was found to exert a "remarkable" inhibitory effect against Sarcina lutea. nih.gov Its activity against Bacillus subtilis and Mycobacterium smegmatis was observed as part of a broader screening of MNA derivatives, which collectively showed varied efficacy against these Gram-positive organisms. nih.govnih.gov

Table 1: Antimicrobial Activity Profile of this compound

| Target Microorganism | Type | Observed Activity |

|---|---|---|

| Bacillus subtilis | Gram-Positive Bacteria | Varied |

| Sarcina lutea | Gram-Positive Bacteria | Remarkable Inhibitory Effect |

| Mycobacterium smegmatis | Gram-Positive Bacteria | Varied |

| Candida utilis | Fungal Pathogen | Remarkable Inhibitory Effect |

| Streptomyces nojiriensis | Gram-Positive Bacteria | No Significant Activity |

The antifungal potential of this compound has been specifically highlighted in studies screening for novel antimicrobial agents. In research evaluating various MNA isomers, 2-MNA demonstrated significant efficacy against the fungal pathogen Candida utilis. nih.gov The inhibitory effect of 2-MNA on C. utilis was described as "remarkable," distinguishing it as one of the more potent isomers against this particular fungus. nih.gov This finding underscores the compound's potential as a targeted antifungal agent.

The antimicrobial activity of methyl-branched nonanoic acids against Streptomyces species appears to be highly dependent on the specific isomeric form of the molecule. In a study assessing the activity of various MNA isomers against Streptomyces nojiriensis, a clear distinction was observed. nih.gov While the 4-MNA, 7-MNA, and 8-MNA isomers possessed activity against Streptomyces, the this compound (2-MNA) isomer did not show significant inhibitory effects. nih.gov This demonstrates a high degree of structural specificity for the anti-Streptomyces activity within this group of fatty acid derivatives.

The antimicrobial action of fatty acids like this compound is generally proposed to involve the disruption of microbial cell membranes. researchgate.netnih.gov This mechanism is not reliant on targeting specific intracellular biosynthetic processes, which is a common mode of action for many traditional antibiotics. nih.gov Instead, these molecules act directly on the physical structure of the cell's primary barrier.

The proposed mechanism involves the insertion of the fatty acid's lipophilic (hydrophobic) tail into the lipid bilayer of the microbial membrane. nih.gov This insertion disrupts the ordered packing of the membrane lipids, leading to a loss of membrane integrity and fluidity. researchgate.net The consequences of this disruption can include:

Increased membrane permeability, allowing the leakage of essential intracellular contents such as ions and metabolites.

Alteration of the function of integral membrane proteins that are critical for processes like energy production and transport. nih.gov

Eventual cell lysis and death due to the inability to maintain osmotic balance and cellular homeostasis. researchgate.net

This direct, physical mode of action is considered a promising strategy for antimicrobial development, as it may be less susceptible to the development of microbial resistance compared to antibiotics that target specific enzymes or metabolic pathways.

Metabolic Modulation and Energetic Homeostasis

Based on the available research, no specific studies detailing the direct influence of this compound on lipid accumulation in 3T3-L1 adipocytes or its role in adipogenesis have been identified. While the broader class of medium-chain fatty acids and other isomers of methylnonanoic acid have been investigated for their metabolic effects in adipocyte cell models, data focusing solely on the 2-methyl isomer is not present in the reviewed literature.

Activation of AMP-Activated Protein Kinase (AMPK) and Suppression of Lipogenic Processes

Research on 8-methyl nonanoic acid (8-MNA), a methyl-branched medium-chain fatty acid (MCFA) and a structural isomer of this compound, has shed light on its role in cellular energy metabolism. nih.govnih.gov Studies utilizing 3T3-L1 adipocytes (fat cells) have shown that during periods of nutrient starvation, 8-MNA can decrease lipid amounts. nih.govnih.gov This reduction in lipids is associated with the activation of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. nih.govnih.gov

AMPK is a key enzyme in regulating energy balance within cells. nih.govmdpi.com When activated, typically during low energy states, AMPK initiates a shift from anabolic (energy-consuming) processes to catabolic (energy-producing) processes. nih.gov One of the primary anabolic pathways inhibited by AMPK activation is de novo lipogenesis, the process of synthesizing new fatty acids. nih.govmdpi.com The activation of AMPK by 8-MNA in adipocytes under serum-free conditions inhibits this de novo synthesis of triacylglycerol, thereby reducing fat storage. nih.gov This mechanism suggests that the metabolic benefits observed from some natural compounds may be partly attributable to their metabolites like 8-MNA. nih.govnih.gov

| Experimental Condition | Cell Type | Key Observation | Associated Molecular Event | Source |

|---|---|---|---|---|

| Nutrient Starvation | 3T3-L1 Adipocytes | Decreased lipid amounts | Activation of AMPK, which suppresses lipogenic processes | nih.govnih.gov |

| Serum-Free Environment | 3T3-L1 Adipocytes | Inhibition of de novo lipogenesis | Activation of the AMPK pathway | nih.gov |

Effects on Lipolysis and Glucose Uptake in Adipocytes Stimulated by Insulin

In addition to its role in suppressing fat synthesis, 8-MNA also influences fat breakdown (lipolysis) and glucose transport in adipocytes. nih.gov Studies have demonstrated that 3T3-L1 adipocytes treated with 8-MNA during their maturation phase exhibit a reduced lipolytic response to isoproterenol, a substance that typically stimulates lipolysis. nih.govnih.gov

Furthermore, 8-MNA has been shown to enhance glucose uptake in response to insulin. nih.gov When 3T3-L1 adipocytes were treated with 8-MNA, their uptake of 2-deoxyglucose (a glucose analog) significantly increased in the presence of insulin compared to control cells. nih.gov Specifically, at concentrations of 1 and 10 µM, 8-MNA increased insulin-stimulated glucose uptake by approximately 25%. nih.gov This suggests that 8-MNA can increase the sensitivity of adipocytes to insulin, thereby promoting more efficient glucose uptake. nih.gov This is a notable finding, as other short-chain fatty acids like propionic acid and butyric acid have also been shown to increase insulin-stimulated glucose uptake in primary rat adipocytes. nih.gov

| Process | Stimulus | Effect of 8-MNA Treatment | Cell Type | Source |

|---|---|---|---|---|

| Lipolysis | Isoproterenol | Reduced lipolytic response | 3T3-L1 Adipocytes | nih.govnih.gov |

| Glucose Uptake | Insulin | Increased glucose uptake (~25% at 1 and 10 µM) | 3T3-L1 Adipocytes | nih.gov |

Potential as an Alternative Cellular Fuel Source

Mitochondria can utilize various fuel sources to produce energy, including glucose, glutamine, and fatty acids. caymanchem.com When primary fuel sources like glucose are scarce, cells can shift to using alternative fuels. caymanchem.com Mitochondrial fatty acid oxidation provides an alternative source of energy when glucose reserves are low, such as during fasting. caymanchem.com The activation of AMPK by 8-MNA in starved cells may be a necessary process for energy production under such conditions. nih.gov Since MCFAs like 8-MNA can rapidly undergo β-oxidation after entering the mitochondria, their ability to activate AMPK may facilitate the switch to using fatty acids as a fuel source, thereby helping to restore cellular energy balance. nih.govnih.gov

Role in Chemical Communication and Semiochemical Biology

Function as a Component of Animal Pheromones or Marking Fluids

Chemical signals, known as semiochemicals, are crucial for communication between organisms. nih.gov Pheromones are a class of semiochemicals used for communication within the same species, conveying information related to territory, reproductive status, and identity. nih.gov Branched-chain fatty acids have been identified as components of such signaling secretions in various mammals.

A compound tentatively identified as 2-methyldecanoic acid, a molecule structurally very similar to this compound (differing by only one carbon in the main chain), was found in the complex anal gland secretions of the wolverine (Gulo gulo). wikipedia.org These potent secretions are used for marking territory and for sexual signaling. wikipedia.org The composition of wolverine anal gland secretions is noted to be similar to that of pine and beech martens (Martes spp.). wikipedia.org

Implications for Interspecies Signaling

Fatty acids are not only involved in communication within a species but also play a role in interspecies signaling. nih.govresearchgate.net In the microbial world, a class of cis-2-unsaturated fatty acids acts as "diffusible signal factors" (DSF), regulating behaviors like biofilm formation and virulence across different bacterial species. nih.govresearchgate.net This establishes a precedent for fatty acids serving as a versatile class of signaling molecules that can facilitate communication between different species. nih.gov While many intraspecies signaling factors have been identified, the discovery of factors for interspecies communication is an ongoing area of research. nih.govnih.gov The use of fatty acids for signaling between members of the Burkholderia cepacia complex and between different Xanthomonads demonstrates their role in mediating complex microbial interactions. researchgate.netmdpi.com

Antifeedant and Pest Deterrent Properties

Certain chemical compounds can deter pests from feeding, acting as antifeedants. nih.gov Research into the antifeedant properties of various alkanoic acids against the large pine weevil (Hylobius abietis), a significant pest of conifer trees, has shown that methyl-branched acids have notable activity. researchgate.net

In laboratory microassays, while less volatile methyl-branched alkanoic acids generally showed lower antifeedant activity than their straight-chain counterparts, the most active among the tested methyl-branched acids was 2-methyldecanoic acid. researchgate.net This compound demonstrated an antifeedant activity level similar to that of nonanoic acid, a known straight-chain antifeedant. researchgate.net This suggests that the specific branching at the second carbon position in a medium-chain fatty acid can be effective in deterring feeding by certain insect pests. Other related medium-chain fatty acids, including octanoic and decanoic acids, have also been formulated as repellents against various ectoparasites on livestock, such as flies, lice, and ticks. usda.gov

Activity Against Insect Pests (e.g., Hylobius abietis Pine Weevils)

Research into naturally occurring antifeedants has identified certain fatty acids as active compounds against the pine weevil, Hylobius abietis. While straight-chain alkanoic acids like nonanoic acid have demonstrated notable antifeedant properties, investigations have also included methyl-branched variants. In laboratory microassays, methyl-branched alkanoic acids, which are generally less volatile, were found to exhibit lower antifeedant activities compared to their corresponding straight-chain counterparts. researchgate.net However, the activity can be influenced by the specific structure, as seen with 2-methyldecanoic acid, a compound structurally similar to this compound, which showed antifeedant activity comparable to the highly active nonanoic acid. researchgate.net While direct studies focusing exclusively on this compound are not extensively detailed, the findings for related branched-chain fatty acids suggest a potential, though possibly weaker, role in deterring feeding by H. abietis. nih.gov

Comparative Antifeedant Effects of Methyl-Branched vs. Straight-Chain Alkanoic Acids

Studies comparing the efficacy of methyl-branched and straight-chain alkanoic acids as antifeedants for the pine weevil, Hylobius abietis, have yielded distinct results. Laboratory-based microassay choice tests revealed that straight-chain alkanoic acids with chain lengths from C6 to C11 are active feeding deterrents. researchgate.net The highest activity among these was observed in C8 (octanoic acid) and C9 (nonanoic acid). researchgate.net

In contrast, methyl-branched alkanoic acids were generally found to be less active than the straight-chain versions. researchgate.net This difference in activity is often attributed to lower volatility in the branched compounds. Despite this general trend, the position of the methyl group and chain length can significantly influence the deterrent effect. For instance, 2-methyldecanoic acid was identified as the most active among the tested methyl-branched acids, displaying an activity level similar to that of nonanoic acid. researchgate.net This indicates that while branching can reduce antifeedant properties, specific structural configurations can retain significant activity.

Table 1: Comparative Antifeedant Activity of Alkanoic Acids against Hylobius abietis

| Compound Class | General Activity | Notable Exceptions | Reference |

|---|---|---|---|

| Straight-Chain Alkanoic Acids (C6-C11) | High activity, particularly C8 and C9 acids. | - | researchgate.net |

| Methyl-Branched Alkanoic Acids | Generally lower activity than straight-chain counterparts. | 2-Methyldecanoic acid showed activity similar to nonanoic acid. | researchgate.net |

Exploratory Pharmacological Applications

Research into Anti-inflammatory and Anticancer Potential of Branched Fatty Acids

The pharmacological potential of branched-chain fatty acids (BCFAs) as a class has been a subject of growing scientific interest, with studies exploring their roles in inflammation and cancer. nih.govdntb.gov.ua Research suggests that BCFAs may possess anti-inflammatory and anticarcinogenic properties. mdpi.comnih.gov Some monomethyl BCFAs have been noted for their anti-cancer effects, which may be linked to the inhibition of fatty acid synthesis and the induction of apoptosis. nih.gov

In the context of inflammation, BCFAs have been shown to attenuate inflammatory responses. mdpi.com For example, studies on human adipose cells indicate that iso-BCFAs can decrease the expression of pro-inflammatory genes. mdpi.com Other research has demonstrated that BCFAs can mitigate the inflammatory response induced by lipopolysaccharides in intestinal epithelial cells. nih.gov

Regarding anticancer activity, investigations into synthetic branched-chain derivatives of other fatty acids, such as oleic acid, have shown potent growth inhibitory effects against human breast and colon cancer cell lines. nih.goviiarjournals.orgresearchgate.net Specific BCFAs, like 12-methyltetradecanoic acid and 13-methyltetradecanoic acid, have been identified as playing a role in the anticancer benefits of certain fermented supplements. aacrjournals.org The anticarcinogenic activity appears to be dependent on the specific structure and chain length of the BCFA. mdpi.com While these studies establish a basis for the therapeutic potential of BCFAs, dedicated research on the specific anti-inflammatory and anticancer effects of this compound is not yet widely documented.

Investigation of Contraceptive Properties

The investigation of this compound for contraceptive properties is not extensively documented in publicly available scientific literature. Research into non-hormonal contraceptives has explored various chemical structures, but specific studies linking this compound or similar branched-chain fatty acids to contraceptive efficacy are scarce. Some studies have noted that the use of combined oral contraceptives can affect the metabolism of fatty acids and amino acids in the body, but this is distinct from the fatty acids themselves acting as contraceptive agents. nih.govnih.gov The broader class of short-chain fatty acids, which includes compounds like valproic acid, has been associated with reproductive endocrine disturbances, but these are typically considered adverse effects rather than intended contraceptive mechanisms. wikipedia.org

Neuroprotective Effects (e.g., Reduction of Hilar Neuronal Death)

While direct research on the neuroprotective effects of this compound is limited, studies on related branched-chain fatty acids (BCFAs) and short-chain fatty acids suggest this is a potential area of pharmacological interest. nih.govmdpi.com BCFAs as a category are recognized for playing a role in various metabolic reactions that include neuroprotective actions. nih.gov For instance, the short-branched chain fatty acid valproic acid, though associated with neurotoxicity at high levels, has its neuroprotective mechanisms explored, often in the context of mitigating oxidative stress. nih.gov

More specifically, research on nonanoic acid, the straight-chain counterpart to this compound, has shown promise in neuroprotection. Studies have reported that nonanoic acid can be effective in reducing hilar neuronal death, a type of damage seen in the hippocampus following events like status epilepticus. This suggests that medium-chain fatty acids may have a role in protecting neurons from excitotoxic injury. The neuroprotective potential of BCFAs is an active area of research, with evidence suggesting they may help mitigate cerebral ischemia/reperfusion injury and other neurological damage. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methyldecanoic acid |

| 12-Methyltetradecanoic acid |

| 13-Methyltetradecanoic acid |

| Nonanoic acid (Pelargonic acid) |

| Octanoic acid (Caprylic acid) |

| Oleic acid |

Broader Biological and Ecological Significance of 2 Methylnonanoic Acid

Contribution to Complex Aroma and Flavor Profiles in Biological Systems

Volatile branched-chain fatty acids (BCFAs) are recognized as significant contributors to the characteristic flavors and aromas of various biological systems, particularly in dairy and meat products. While direct sensory evaluation data for 2-methylnonanoic acid is limited, the well-documented impact of its isomers and other similar BCFAs provides a strong indication of its potential role in complex flavor profiles.

Research has shown that certain volatile BCFAs, including 4-methyloctanoic acid and 4-methylnonanoic acid, are key components that provide characterizing flavor notes to aged cheeses, such as Italian varieties, as well as those made from cow's, sheep's, and goat's milk. nih.govproquest.com These compounds, along with specific alkylphenols, also contribute to the distinctive flavors of red meats. nih.gov For instance, the "mutton flavor" in sheep meat is partially attributed to the presence of certain branched-chain fatty acids. nih.gov

| Food Product | Key Contributing Fatty Acids/Compounds | Resulting Flavor Notes |

| Aged Italian Cheeses | 4-methyloctanoic acid, 4-ethyloctanoic acid, 4-methylnonanoic acid | Characterizing cheese flavor |

| Sheep's Milk Cheese | p- and m-cresols, 3,4-dimethylphenol, 2-isopropylphenol, phenol | Sheepy flavor |

| Red Meats | Branched-chain fatty acids and alkylphenols | Characterizing meat flavors |

| French Fries (deep-fried in beef fat) | Transferred branched-chain fatty acids from beef fat | Unique beef fat-like flavor |

Intermolecular Interactions and Enzyme Specificity in Biological Pathways

The interaction of fatty acids with enzymes is fundamental to numerous biological pathways, and the specific structure of a fatty acid, such as the methyl branch in this compound, can significantly influence these interactions. The specificity of enzymes like lipases and acyl-CoA synthetases is governed by the molecular properties of the enzyme, the structure of the substrate, and the factors affecting the binding of the enzyme to the substrate. nih.gov

Lipases, which catalyze the hydrolysis of fats, exhibit substrate specificity that can be influenced by the fatty acid's chain length and degree of unsaturation. nih.gov For instance, some lipases preferentially hydrolyze triglycerides containing specific fatty acids. nih.gov The presence of a methyl group on the second carbon of nonanoic acid, as in this compound, introduces steric hindrance near the carboxyl group, which is the site of enzymatic action for many lipases and synthetases. This structural feature can affect the rate and specificity of enzymatic reactions.

| Type of Enzyme Specificity | Description | Potential Relevance to this compound |

| Substrate Specificity | The enzyme acts on a limited range of substrates. | An acyl-CoA synthetase might specifically recognize and activate medium-chain, 2-methyl branched fatty acids. |

| Positional Specificity | The enzyme acts on a specific position within the substrate molecule. | Lipases may show different activities towards esters of this compound depending on its position in a triglyceride. |

| Stereospecificity | The enzyme acts on a specific stereoisomer of the substrate. | If chiral, enzymes would likely differentiate between the (R) and (S) enantiomers of this compound. |

The intermolecular forces at play in the active site of an enzyme, such as van der Waals interactions, hydrogen bonding, and hydrophobic interactions, are all affected by the substrate's shape. The methyl group of this compound would alter its fit within the binding pocket of an enzyme compared to its linear counterpart, nonanoic acid, thereby influencing the enzyme's specificity and catalytic efficiency.

Ecological Roles in Specific Organisms and Ecosystems (e.g., Nitrogen and Carbon Cycling by Marine Cyanobacteria)

Recent research has highlighted the significant ecological role of 2-methyl-branched fatty acids in marine ecosystems, particularly in association with the globally important cyanobacterium Trichodesmium erythraeum. nih.govacs.org This bloom-forming cyanobacterium is a major contributor to marine nitrogen fixation, converting atmospheric nitrogen gas into a bioavailable form, a process that is fundamental to ocean productivity and the global carbon cycle. nih.govacs.org

During blooms of T. erythraeum in the Gulf of Mexico, high abundances of the related compounds 2-methyldecanoic acid and 2-methyldodecanoic acid have been identified. nih.govacs.org The unusual 2-methyl branching and high concentrations of these fatty acids suggest they are not merely structural components of cell membranes but may serve specific biological functions. nih.gov It is hypothesized that these compounds could act as signaling molecules, particularly during bloom formation. nih.govacs.org As these fatty acids are surface-active, their release would create a slick at the sea surface where Trichodesmium colonies are located, effectively creating a two-dimensional signaling environment. nih.govacs.org

The production of these specialized fatty acids by Trichodesmium underscores the intricate links between cellular metabolism and large-scale biogeochemical cycles. By influencing the behavior and physiology of these key nitrogen-fixing organisms, 2-methyl-branched fatty acids like this compound can indirectly impact the rates of nitrogen and carbon cycling in the ocean. The table below summarizes the key aspects of the ecological significance of these compounds in the context of marine cyanobacteria.

| Organism/Ecosystem | Associated 2-Methyl-Branched Fatty Acids | Proposed Ecological Role | Impact on Biogeochemical Cycles |

| Trichodesmium erythraeum | 2-methyldecanoic acid, 2-methyldodecanoic acid | Cell-to-cell signaling during bloom formation, potential selective antibiotic properties. nih.govacs.org | Influences the magnitude and frequency of nitrogen fixation events, thereby impacting the input of new nitrogen into the marine ecosystem and affecting the carbon cycle. nih.govacs.org |

| Marine Surface Slicks | High concentrations of free fatty acids during blooms | Creation of a distinct chemical environment at the air-sea interface. nih.gov | May affect gas exchange and the physical properties of the sea surface, with potential implications for carbon dioxide flux. |

The specialized biochemistry required for the synthesis of 2-methyl-branched fatty acids suggests a significant evolutionary advantage for organisms like Trichodesmium. nih.gov Further research into the specific roles of these compounds will likely reveal more about the complex chemical communication and ecological strategies employed by marine microorganisms that have profound effects on global biogeochemical cycles.